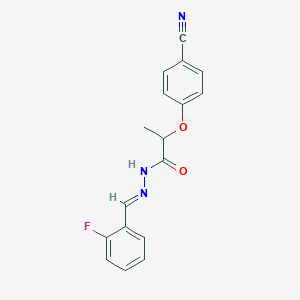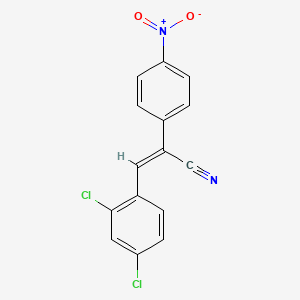
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DCNA, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. DCNA is a member of the acrylonitrile family and is known for its unique chemical structure and properties. In
Wirkmechanismus
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of HIV-1 integrase, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to induce apoptosis, a programmed cell death process, in cancer cells. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the growth and replication of various viruses and bacteria. Additionally, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages and limitations for lab experiments. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a stable compound and can be easily synthesized and purified. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One potential direction is the development of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile's mechanism of action and its interactions with various proteins and enzymes. Additionally, the development of new synthesis methods and modifications to the chemical structure of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile could lead to the discovery of new compounds with improved properties and biological activities.
In conclusion, 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a promising compound with various potential applications in scientific research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile have been discussed in this paper. Further research on 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-13-4-1-11(15(17)8-13)7-12(9-18)10-2-5-14(6-3-10)19(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNIUBOLPREIB-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

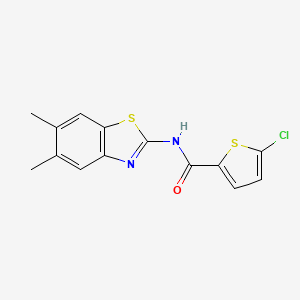
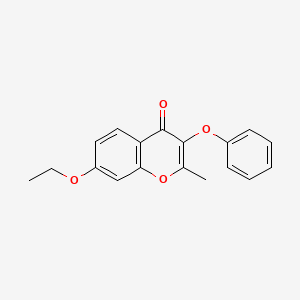
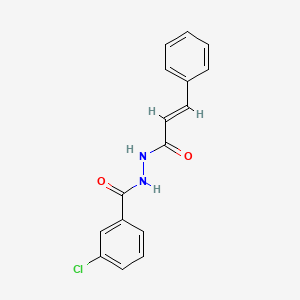
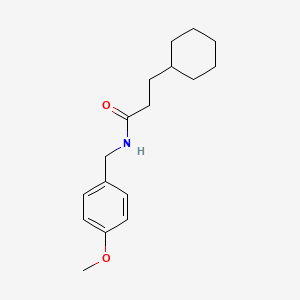
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)


![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
